![molecular formula C12H12N2 B3284432 2-(Pyridin-3-ylmethyl)aniline CAS No. 78500-77-3](/img/structure/B3284432.png)
2-(Pyridin-3-ylmethyl)aniline
Overview
Description
2-(Pyridin-3-ylmethyl)aniline is an organic compound that belongs to the class of phenylalkylamines It consists of a pyridine ring attached to a benzene ring through a methylene bridge, with an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Pyridin-3-ylmethyl)aniline involves the reaction of aniline with 3-(chloromethyl)pyridine hydrochloride in the presence of potassium carbonate. This reaction is typically carried out under solid-phase conditions without the need for a solvent, making it suitable for large-scale industrial production . The reaction proceeds as follows:
Aniline+3-(Chloromethyl)pyridine hydrochlorideK2CO3this compound
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly with electrophiles, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aniline derivatives.
Scientific Research Applications
2-(Pyridin-3-ylmethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Pyridin-3-ylmethyl)aniline exerts its effects involves its interaction with specific molecular targets. For example, it acts as an inhibitor of leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing it from catalyzing its reaction, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-ylmethyl)aniline: Similar structure but with the pyridine ring attached at the 2-position.
N-(Pyridin-4-ylmethyl)aniline: Pyridine ring attached at the 4-position.
N-(Pyridin-3-ylmethyl)benzamide: Benzamide group instead of aniline.
Uniqueness
2-(Pyridin-3-ylmethyl)aniline is unique due to its specific binding properties and its ability to act as an enzyme inhibitor. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Biological Activity
Overview
2-(Pyridin-3-ylmethyl)aniline is a compound characterized by a pyridine ring connected to an aniline moiety via a methylene bridge. Its unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C12H13N2
- Molecular Weight : 199.25 g/mol
- Structure : The compound features a pyridine ring at the 3-position, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator , depending on its structural modifications.
Key Mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : The compound may modulate the activity of certain receptors, influencing physiological responses such as stress and appetite control .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Anticancer Activity
Recent studies have indicated that derivatives of this compound show promising antiproliferative effects against various cancer cell lines, including:
- HeLa Cells : Potent activity observed with IC50 values ranging from 2.12 μM to >10 μM depending on structural modifications .
- A549 and MDA-MB-231 Cells : Moderate to potent activity against these lung and breast cancer cell lines was noted.
Neuroprotective Effects
The interaction of this compound with neuropeptide systems suggests potential neuroprotective properties. It has been implicated in modulating stress responses and could play a role in managing conditions like anxiety and depression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. The following table summarizes the effects of structural modifications on biological activity:
Compound Variant | IC50 (μM) | Biological Activity |
---|---|---|
3-Pyridyl Derivative | 2.12 | Enhanced antiproliferative |
4-Pyridyl Derivative | >10 | Inactive |
Substituted Anilines | Variable | Modulated activity |
Case Studies
- Antagonist Activity : A study explored the antagonist activity of modified compounds related to the pyridine scaffold, revealing that variations in the linkage between aromatic rings significantly affected potency .
- Neuroinflammation Imaging : Research indicates that compounds like this compound may serve as imaging agents for neuroinflammation, highlighting its potential in biomedical applications .
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-7,9H,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWROEKDZROIEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.